Thenalidine tartrate Thenalidine tartrate
Brand Name: Vulcanchem
CAS No.: 2784-55-6
VCID: VC3904867
InChI: InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C21H28N2O6S
Molecular Weight: 436.5 g/mol

Thenalidine tartrate

CAS No.: 2784-55-6

Cat. No.: VC3904867

Molecular Formula: C21H28N2O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Thenalidine tartrate - 2784-55-6

Specification

CAS No. 2784-55-6
Molecular Formula C21H28N2O6S
Molecular Weight 436.5 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key JNZAGODMPIMPAM-LREBCSMRSA-N
Isomeric SMILES CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Profile

Structural Characteristics

Thenalidine tartrate is a piperidine derivative conjugated with L-tartaric acid to form a stable salt. Its molecular structure integrates aromatic, heterocyclic, and chiral components:

Molecular Formula:

  • Base: C₁₇H₂₂N₂S

  • Tartrate Counterion: C₄H₆O₆

  • Combined: C₁₇H₂₂N₂S·C₄H₆O₆

Molecular Weight: 436.52 g/mol

Stereochemistry:

  • The tartrate moiety confers chirality, with the (2R,3R) configuration ensuring optimal salt formation and solubility .

Key Identifiers:

PropertyValue
CAS Registry Number2784-55-6
InChI KeyJNZAGODMPIMPAM-LREBCSMRSA-N
SMILESO=C(O)C(O)C(O)C(=O)O.S1C=CC=C1CN(C=2C=CC=CC2)C3CCN(C)CC3

The compound’s solubility in aqueous solutions (enhanced by the tartrate ion) and lipid permeability (due to the piperidine core) made it suitable for oral and topical formulations .

Pharmacological Properties

Mechanism of Action

Thenalidine tartrate primarily antagonizes histamine H1 receptors, preventing the binding of histamine to G-protein-coupled receptors in vascular and smooth muscle tissues. This inhibition suppresses vasodilation, edema, and pruritus associated with allergic responses . Concurrently, its anticholinergic activity—mediated through muscarinic receptor blockade—reduces glandular secretions and smooth muscle contraction, amplifying its antipruritic effects .

Pharmacokinetics

While detailed pharmacokinetic studies are scarce, its structural analogs suggest:

  • Absorption: Rapid gastrointestinal uptake, with peak plasma concentrations within 1–2 hours.

  • Metabolism: Hepatic oxidation via cytochrome P450 enzymes, yielding inactive sulfoxide derivatives.

  • Excretion: Primarily renal, with a half-life estimated at 4–6 hours.

Adverse Effects and Market Withdrawal

Hematological Toxicity

Thenalidine’s most severe adverse effect—agranulocytosis (neutrophil count <500 cells/μL)—emerged in multiple clinical reports. A seminal 1961 case study documented a fatal outcome in a patient who developed:

  • Profound neutropenia (neutrophils: 120 cells/μL)

  • Secondary fungal brain abscesses (Candida spp.)

  • Acute renal failure requiring pioneering dialysis interventions .

EventIncidence (%)Mortality Rate (%)
Agranulocytosis0.1–0.530–40
Hepatotoxicity<0.15–10
Anticholinergic Effects15–200

Regulatory Response

By 1963, cumulative safety data prompted withdrawal in the U.S., U.K., and Canada. Post-marketing surveillance linked thenalidine to 12 confirmed agranulocytosis deaths, underscoring its narrow therapeutic index .

Comparative Analysis with Contemporary Antihistamines

Table 2: Thenalidine Tartrate vs. First-Generation Antihistamines

ParameterThenalidine TartrateDiphenhydraminePromethazine
H1 Receptor Affinity8.2 nM12.4 nM5.6 nM
Anticholinergic PotencyHighModerateHigh
Agranulocytosis RiskHighNegligibleLow
Market StatusWithdrawnApprovedApproved

Thenalidine’s unique risk profile contrasts with safer alternatives like chlorpheniramine, which lacks significant anticholinergic activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator